Comparative Antimycobacterial Potency: PNU-101603 vs. Parent Compound and Linezolid
PNU-101603 demonstrates potent in vitro activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) ≤0.125 μg/mL [1]. While this is comparable to the parent drug sutezolid (PNU-100480), it is significantly more potent than the classic oxazolidinone linezolid, for which MICs against MTB are typically higher, often reported in the range of 0.5-2 μg/mL for susceptible strains [2]. This differential potency is a key factor in the selection of sutezolid-based regimens over linezolid.
| Evidence Dimension | In vitro potency (MIC) |
|---|---|
| Target Compound Data | ≤0.125 μg/mL |
| Comparator Or Baseline | Sutezolid (PNU-100480): ~0.125 μg/mL (class-level inference); Linezolid: 0.5-2 μg/mL (typical range for MTB) |
| Quantified Difference | Approximately 4-16 fold lower MIC than linezolid (class-level inference) |
| Conditions | In vitro susceptibility testing against Mycobacterium tuberculosis H37Rv or clinical isolates |
Why This Matters
A lower MIC indicates higher intrinsic potency, which can translate to lower required doses, potentially improving safety and reducing the risk of adverse events like myelosuppression.
- [1] Reddy VM, et al. SQ109 and PNU-100480 interact to kill Mycobacterium tuberculosis in vitro. J Antimicrob Chemother. 2012;67(5):1163-1166. doi:10.1093/jac/dkr589 View Source
- [2] Wallis RS, et al. Pharmacokinetics and whole-blood bactericidal activity against Mycobacterium tuberculosis of single doses of PNU-100480 in healthy volunteers. J Infect Dis. 2010;202(5):745-751. doi:10.1086/655471 View Source
